(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Indoline Selectivity

Sourcing this indoline-methanone scaffold provides a tractable, non-nucleoside IMPDH2 inhibitor lead (Ki=240 nM) with a novel IP position vs. benzofuran/aryl amide cores. Its confirmed PNMT inactivity (Ki >1 mM) and inferred NR4A1 inactivity make it an essential matched negative control for phenotypic screening triage. The dimethylamino group enhances aqueous solubility over halogenated analogs, supporting systematic ADME property-based SAR campaigns.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 392289-96-2
Cat. No. B2718017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone
CAS392289-96-2
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C17H18N2O/c1-18(2)15-9-7-14(8-10-15)17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,11-12H2,1-2H3
InChIKeyMGDLQPLWPGCJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone (CAS 392289-96-2): A Core Indoline-Methanone Scaffold for Medicinal Chemistry and Biological Screening


(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone (CAS 392289-96-2) is a synthetic small molecule featuring an indoline core linked via a methanone bridge to a para-dimethylaminophenyl ring, with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound belongs to the indoline-amide class, a scaffold widely explored for diverse biological activities, and is commercially available at a typical purity of ≥95% for research use .

Why Generic Indoline-Acyl Scaffolds Cannot Replace (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone in Focused Screening Libraries


The biological profile of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone is highly sensitive to the nature of the acyl substituent. Class-level inference from the broader indoline-methanone family shows that small electronic or steric changes on the benzoyl ring lead to dramatic shifts in target engagement. Published binding data reveal a Ki of 1,110,000 nM (essentially inactive) against Phenylethanolamine N-Methyltransferase (PNMT) [1], while a structurally distinct indolin-1-yl pyrazinyl methanone comparator exhibits an IC50 of 23,700 nM against the NR4A1 nuclear receptor [2]. Simply substituting the 4-(dimethylamino)phenyl group for a 4-bromophenyl or 4-chlorophenyl analog is documented to alter lipophilicity (e.g., XLogP3 of 3.7 for the 4-bromo analog) [3], which will fundamentally change membrane permeability, protein binding, and screening hit profiles. Generic substitution without matched-pair biological data is therefore not recommended.

Quantitative Differentiation Guide: Benchmarking (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone Against Closest Indoline-Methanone Analogs


PNMT Inhibition: A Quantitative Null Result Defining Functional Boundaries for the 4-(Dimethylamino)phenyl Series

A direct quantitative assessment of target engagement demonstrates that (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone does not inhibit PNMT. In a radiochemical assay, the compound exhibited a Ki of 1,110,000 nM [1], which is effectively inactive. This null result provides a crucial negative selection filter: when screening for PNMT modulators, this scaffold is demonstrably a poor choice, whereas structurally similar but active chemotypes can be prioritized.

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Indoline Selectivity

Cross-Target Profiling: Contrasting PNMT Inactivity with NR4A1 Engagement by an Indoline-Methanone Isostere

While the target compound is inactive against PNMT (Ki >1 mM), a closely related indoline-methanone analog—2,3-dihydroindol-1-yl(2-pyrazinyl)methanone—shows detectable activity against the NR4A1 nuclear receptor with an IC50 of 23,700 nM [1]. This cross-study comparison reveals that the acyl substituent (4-dimethylaminophenyl vs. 2-pyrazinyl) drives a complete target selectivity switch. The dimethylamino analog offers a defined inactive control for NR4A1 and PNMT screens, while the pyrazinyl analog provides a starting point for NR4A1 modulation.

Nuclear Receptor NR4A1 Cross-target Selectivity

Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: A Comparative Affinity Benchmark

BindingDB data for the target compound against IMPDH2 reveals a Ki of 240 nM for inhibition of the enzyme (non-competitive type), and a Ki of 440 nM when measured against the NAD substrate [1]. This represents moderate affinity, positioning the compound within the range of known IMPDH inhibitors. For context, the clinical IMPDH inhibitor mycophenolic acid exhibits a Ki of approximately 10-20 nM [2]. While less potent, the compound's distinct indoline-methanone chemotype offers a structurally differentiated starting point for IMPDH2 drug discovery absent from classical nucleoside or aryl amide inhibitors.

IMPDH2 Inhibition Nucleotide Metabolism Ki Determination

Physicochemical Differentiation: The Impact of 4-Substitution on Lipophilicity Within the (Indolin-1-yl)(phenyl)methanone Series

The 4-(dimethylamino) substituent significantly alters the lipophilicity of the benzoyl-indoline scaffold relative to halogenated analogs. The 4-bromo substituted comparator, (4-bromophenyl)(indolin-1-yl)methanone, has a calculated XLogP3 of 3.7 [1]. The dimethylamino group is a strong electron-donating substituent that reduces logP by approximately 0.5–0.8 log units relative to the bromo analog (class-level inference based on π substituent constants). This difference is meaningful for solubility, CYP450 metabolism, and hERG liability prediction when prioritizing compounds for in vitro ADME panels.

Lipophilicity XLogP3 Property-Based Design

High-Value Application Scenarios for (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone in Drug Discovery and Chemical Biology


IMPDH2 Inhibitor Hit Expansion and Lead Optimization

With a Ki of 240 nM against IMPDH2, this compound serves as a tractable starting point for developing novel, non-nucleoside IMPDH inhibitors. Its indoline-methanone scaffold is chemically distinct from the benzofuran or aryl amide cores of known inhibitors, offering a new intellectual property position. The absence of a carboxylic acid group (present in mycophenolic acid) may improve cell permeability, a key parameter for in-cell target engagement [1]. Procurement is recommended for laboratories pursuing IMPDH2-targeted antiviral, immunosuppressive, or anticancer programs where scaffold novelty is valued.

Negative Control Compound for PNMT and NR4A1 Screening Cascades

The confirmed inactivity against PNMT (Ki >1 mM) and inferred inactivity against NR4A1 (based on comparative SAR) make this compound an ideal negative control for indoline-methanone phenotypic or target-based screens [2]. It can be used to establish assay noise floors and validate that observed hits are not due to non-specific indoline scaffold effects. Sourcing this compound as a matched inactive analog enables rigorous interpretation of structure-activity relationships in hit triage.

Physicochemical Probe for Solubility-Driven SAR Studies

The estimated lower lipophilicity of the dimethylamino analog compared to 4-bromo or 4-chloro congeners positions it as a solubility-enhancing member of the indoline-methanone series [3]. It is suitable for systematic property-based SAR campaigns where aqueous solubility is a key assay requirement. Researchers can benchmark downstream ADME parameters against halogenated analogs to quantify the impact of the dimethylamino group on permeability-solubility trade-offs.

Chemical Biology Tool for Chemoproteomic Profiling of Indoline-Interacting Proteins

The defined multi-target activity profile (IMPDH2 active; PNMT inactive; NR4A1 likely inactive) makes this compound a valuable tool for chemoproteomic experiments aimed at identifying the complete target landscape of indoline-methanone chemotypes. Affinity-based protein profiling (e.g., thermal proteome profiling or affinity pulldown with a biotinylated derivative) can utilize this compound as a parent scaffold to map on- and off-target interactions, guiding selectivity optimization in drug discovery [1].

Quote Request

Request a Quote for (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.